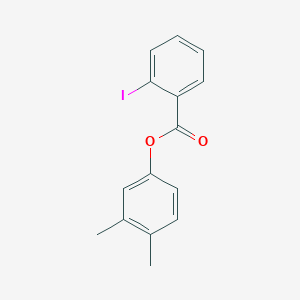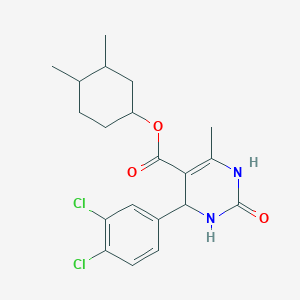![molecular formula C20H12Br2N2O2 B400396 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400396.png)
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation process may also involve electrophilic aromatic substitution reactions, where bromine atoms are introduced into the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amines or alcohols.
科学的研究の応用
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure with different substituents on the benzene ring.
3-Bromo-N-(2-bromo-phenyl)-benzamide: Lacks the benzooxazole ring, making it less complex.
Uniqueness
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both bromine atoms and the benzooxazole ring
特性
分子式 |
C20H12Br2N2O2 |
|---|---|
分子量 |
472.1g/mol |
IUPAC名 |
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H12Br2N2O2/c21-13-5-3-4-12(10-13)19(25)23-14-8-9-18-17(11-14)24-20(26-18)15-6-1-2-7-16(15)22/h1-11H,(H,23,25) |
InChIキー |
VGZDVWKEIKYWPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)Br |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-benzyl-1-(4-iodophenyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B400316.png)

![TETRAMETHYL 6'-(2-IODOBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B400318.png)
![1-(4-iodophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400319.png)
![N'-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B400320.png)
![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400321.png)
![3-(4-Bromophenyl)acrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400322.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-ethoxyphenyl 3-iodobenzoate](/img/structure/B400323.png)
![bis[2-(methyloxy)phenyl] 4-bromophenylamidophosphate](/img/structure/B400325.png)


![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B400331.png)

